Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride” is a versatile chemical compound used in various scientific research applications. It is used in organic synthesis and medicinal chemistry . The CAS number for this compound is 1955540-88-1 .
Molecular Structure Analysis
The molecular formula for “this compound” is C9H18ClNO2, and it has a molecular weight of 207.70 .Scientific Research Applications
Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones
Ultraviolet irradiation of various 2-aminopyridines and 2-pyridones, including related methyl derivatives, results in the formation of 1,4-dimers. This process highlights the potential of these compounds in photochemical synthesis and the study of unusual chemical and physical properties of the resultant dimers (Taylor & Kan, 1963).
Molecular Structure, Hydrogen Bonding, Basicity, and Spectroscopic Properties
The study of N,N′-dimethylpiperazine betaines and their hydrohalides provides insights into hydrogen bonding, basicity, and spectroscopic properties, offering a foundation for understanding similar structures and their applications in various scientific domains (Dega-Szafran et al., 2002).
Reversible Blocking of Amino Groups
The reversible blocking of amino groups using maleic anhydride and its derivatives, including those with introduced methyl groups, demonstrates the utility of these compounds in protein chemistry and enzymatic studies (Dixon & Perham, 1968).
Rapid Esterification and Large-Ring Lactonization
A method involving carboxylic 2,4,6-trichlorobenzoic anhydrides for rapid and mild esterification, as well as the synthesis of large-ring lactones, underscores the synthetic versatility of methylpiperidine derivatives in organic synthesis (Inanaga et al., 1979).
Chiral Building Blocks for Piperidine-Related Alkaloids
The development of C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids demonstrates the compound's potential in the synthesis of complex natural products and medicinal chemistry (Takahata et al., 2002).
properties
IUPAC Name |
methyl 2,6-dimethylpiperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6-4-5-8(7(2)10-6)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMOCGYSZKELKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(N1)C)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.